molecular formula C9H13N3O3S B2760478 Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate CAS No. 524057-10-1

Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B2760478
CAS No.: 524057-10-1
M. Wt: 243.28
InChI Key: JRIGEBBJVSIXCD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-acetylhydrazino)-5-methyl-1,3-thiazole-4-carboxylate is a compound that belongs to the group of thiazole derivatives. It is also known as 1-acetylethoxycarbonylformamidrazone . The molecular formula is C6H11N3O3 and the molecular weight is 173.17 .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of alkyl 4-(2-acetylhydrazino)-2-methyl-3-thiophenecarboxylates with 3-methylbutan-2-one under the Fischer reaction conditions . Ethyl hydrazinoacetate hydrochloride has been used in the preparation of three novel copper (II) complexes as condensation derivatives of 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde .


Molecular Structure Analysis

The molecular structure analysis of similar compounds like 2-acetyl-5-methylfuran has been carried out using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311+G (d, p) method .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of enolates which can act as nucleophiles on alkyl halides, acyl (acid) chlorides, and more . Once the alkyl group is added, the ester can be removed through a mechanism called decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like Ethyl hydrazinoacetate hydrochloride include a molecular weight of 154.60, and it appears as a powder form . Its melting point is 152-154 °C (lit.) .

Mechanism of Action

The mechanism of action for similar compounds often includes the formation of enolates which can act as nucleophiles on alkyl halides, acyl (acid) chlorides, and more . Once the alkyl group is added, the ester can be removed through a mechanism called decarboxylation .

Safety and Hazards

The safety data sheet for a similar compound, Acetic acid, (2-acetylhydrazino)imino-, ethyl ester, suggests that it may be an irritant . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Properties

IUPAC Name

ethyl 2-(2-acetylhydrazinyl)-5-methyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-4-15-8(14)7-5(2)16-9(10-7)12-11-6(3)13/h4H2,1-3H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIGEBBJVSIXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NNC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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